trans-N-tert-Butoxycarbonyl-4-[2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl]cyclohexanamine
Description
Chemical Structure and Role:
The compound trans-N-tert-Butoxycarbonyl-4-[2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl]cyclohexanamine (CAS 506427-91-4) is a tert-butoxycarbonyl (Boc)-protected intermediate in the synthesis of cariprazine (CAS 839712-12-8), a dopamine D3/D2 receptor antagonist approved for schizophrenia and bipolar disorder . Its structure comprises:
- A cyclohexanamine backbone with a piperazine ring substituted with a 2,3-dichlorophenyl group.
- A Boc group protecting the amine during synthesis, which is later replaced by a dimethylurea moiety to form cariprazine .
Synthetic Relevance:
This intermediate is synthesized to stabilize the amine group during reactions. Cariprazine is produced by reacting the deprotected intermediate (trans-4-[2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl]cyclohexanamine, CAS 791778-53-5) with N,N-dimethylcarbamoyl chloride .
Properties
IUPAC Name |
tert-butyl N-[4-[2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl]cyclohexyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H35Cl2N3O2/c1-23(2,3)30-22(29)26-18-9-7-17(8-10-18)11-12-27-13-15-28(16-14-27)20-6-4-5-19(24)21(20)25/h4-6,17-18H,7-16H2,1-3H3,(H,26,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDQCWGIXZGDJNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)CCN2CCN(CC2)C3=C(C(=CC=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901116938 | |
| Record name | 1,1-Dimethylethyl N-[trans-4-[2-[4-(2,3-dichlorophenyl)-1-piperazinyl]ethyl]cyclohexyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901116938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
506427-91-4 | |
| Record name | 1,1-Dimethylethyl N-[trans-4-[2-[4-(2,3-dichlorophenyl)-1-piperazinyl]ethyl]cyclohexyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901116938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
The primary target of trans-N-tert-Butoxycarbonyl-4-[2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl]cyclohexanamine is the D2/D3 dopamine receptor . Dopamine receptors are a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system (CNS). The neurotransmitter dopamine is the primary endogenous ligand for dopamine receptors.
Mode of Action
This compound acts as an antagonist at the D2/D3 dopamine receptors. An antagonist is a type of ligand or drug that blocks or dampens a biological response by binding to and blocking a receptor rather than activating it like an agonist. This compound binds to the D2/D3 dopamine receptors, preventing dopamine from binding to its receptor, thereby inhibiting the function of dopamine.
Biological Activity
Trans-N-tert-Butoxycarbonyl-4-[2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl]cyclohexanamine, commonly referred to as a precursor of the antipsychotic drug Cariprazine, exhibits significant biological activity primarily as a dopamine receptor antagonist. This compound is crucial in the pharmacological landscape for its potential applications in treating psychiatric disorders such as schizophrenia and bipolar disorder.
- Molecular Formula : C23H35Cl2N3O2
- Molecular Weight : 456.4 g/mol
- CAS Number : 506427-91-4
- Purity : Typically around 95% .
The primary biological activity of this compound is attributed to its role as an antagonist at the D2 and D3 dopamine receptors. This antagonistic action is essential for modulating dopaminergic signaling pathways implicated in various neuropsychiatric conditions .
Pharmacological Profile
The pharmacological profile of this compound indicates its potential effectiveness in the treatment of:
- Schizophrenia
- Bipolar Mania
- Depression
Table 1: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Dopamine Receptor | Antagonist at D2/D3 receptors |
| Therapeutic Use | Potential treatment for schizophrenia and bipolar disorder |
| Toxicity | Classified as Acute Toxic; Irritant |
Case Studies and Research Findings
Recent studies have highlighted the effectiveness of related compounds in clinical settings. For instance, Cariprazine, derived from this compound, has been shown to improve symptoms in patients with schizophrenia and has a favorable side effect profile compared to other antipsychotics.
- Clinical Efficacy : A randomized controlled trial demonstrated that Cariprazine significantly reduced the severity of psychotic symptoms in patients with schizophrenia over a 6-week period .
- Side Effects Profile : Compared to traditional antipsychotics, Cariprazine has shown lower incidences of weight gain and metabolic syndrome, making it a preferable option for long-term management .
- Mechanistic Insights : Research indicates that the compound's selectivity for D3 receptors may contribute to its unique therapeutic effects, particularly in mood stabilization .
Comparison with Similar Compounds
Key Differences :
Comparison with Structural Analogs
describes urea derivatives (10a, 10b, 10c) with structural similarities but differing substituents and pharmacological targets:
Key Contrasts :
Pharmacological Comparison
Critical Insight :
The dimethylurea group in cariprazine is essential for its high D3/D2 affinity, which intermediates lack due to structural differences .
Solubility and Stability
Preparation Methods
Stepwise Synthetic Route
The preparation can be summarized into four main steps, as detailed in patent BRPI0923007B8 and corroborated by other sources:
| Step | Reaction Description | Reagents & Conditions | Product / Intermediate |
|---|---|---|---|
| 1 | Reduction of trans-(N-Boc-4-aminocyclohexyl)acetic acid ester to trans-(N-Boc-4-aminocyclohexyl)ethanol | Sodium borohydride, aluminum trichloride, tetrahydrofuran (THF), 0°C | trans-(N-Boc-4-aminocyclohexyl)ethanol (Yield ~92%, HPLC 96%) |
| 2 | Conversion of the above alcohol to trans-(N-Boc-4-aminocyclohexyl)ethyl methanesulfonate (mesylate) | Reaction with methanesulfonyl chloride (MsCl) under basic conditions | trans-(N-Boc-4-aminocyclohexyl)ethyl mesylate |
| 3 | Nucleophilic substitution of mesylate with 1-(2,3-dichlorophenyl)piperazine | 1-(2,3-dichlorophenyl)piperazine, acid binding agent, often in dichloromethane, under nitrogen, 0-5°C | This compound |
| 4 | Deprotection and salt formation | Heating in aqueous hydrochloric acid/methanol mixture at 40-100°C | trans-N-{4-{2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl}-cyclohexylamine dihydrochloride monohydrate |
Detailed Reaction Conditions and Findings
Step 1: Reduction to Alcohol
Trans-(N-Boc-4-aminocyclohexyl)acetic acid ester is dissolved in tetrahydrofuran and cooled to 0°C. Sodium borohydride solution is added dropwise, with aluminum trichloride as a co-catalyst. The reaction proceeds for approximately 3 hours, followed by quenching with water and extraction. The resulting alcohol intermediate is obtained with high purity (HPLC 96%) and yield (~92%).Step 2: Formation of Mesylate
The alcohol intermediate is reacted with methanesulfonyl chloride to convert the hydroxyl group into a good leaving group (mesylate). This step is crucial for enabling the subsequent nucleophilic substitution. The reaction is typically done under basic conditions to neutralize the released HCl.Step 3: Nucleophilic Substitution with Piperazine
The mesylate intermediate is reacted with 1-(2,3-dichlorophenyl)piperazine in the presence of an acid binding agent (such as triethylamine or sodium carbonate) to facilitate substitution. The reaction is performed under nitrogen atmosphere at low temperatures (0-5°C) to control the reaction rate and minimize side reactions. Triphenylphosphine and diethyl azodicarboxylate (DEAD) are sometimes used as coupling agents in related procedures. The reaction yields the Boc-protected target compound with high purity.Step 4: Deprotection and Salt Formation
The Boc protecting group is removed by heating the compound in a mixture of aqueous hydrochloric acid and methanol at 40-100°C. This step also converts the free amine into its dihydrochloride monohydrate salt form, which is often preferred for stability and handling.
Representative Experimental Data from Literature
| Parameter | Value | Notes |
|---|---|---|
| Yield of Step 1 (Reduction) | 92% | HPLC purity 96% |
| Yield of Step 3 (Coupling) | ~91% | Monitored by HPLC |
| Reaction Temperature (Step 1) | 0°C | Controlled to avoid side reactions |
| Reaction Temperature (Step 3) | 0-5°C | Nitrogen atmosphere |
| Deprotection Temperature (Step 4) | 40-100°C | Aqueous HCl/methanol mixture |
| Purity of Final Product | >95% | After salt formation and purification |
Research Findings and Process Optimization
The use of sodium borohydride with aluminum trichloride in Step 1 provides a selective and efficient reduction of the ester to the corresponding alcohol without affecting the Boc protecting group.
Conversion of the alcohol to mesylate enhances the leaving group ability, facilitating a clean nucleophilic substitution with the piperazine derivative.
Employing triphenylphosphine and diethyl azodicarboxylate in the coupling step improves reaction efficiency and yield, minimizing impurities.
Controlled temperature and inert atmosphere conditions during coupling reduce side reactions and increase product purity.
Final deprotection under acidic conditions yields the stable dihydrochloride salt, which is easier to handle and purify for pharmaceutical applications.
Summary Table of Preparation Steps
| Step | Starting Material | Key Reagents | Conditions | Product | Yield | Purity (HPLC) |
|---|---|---|---|---|---|---|
| 1 | trans-(N-Boc-4-aminocyclohexyl)acetic acid ester | NaBH4, AlCl3, THF | 0°C, 3h | trans-(N-Boc-4-aminocyclohexyl)ethanol | 92% | 96% |
| 2 | trans-(N-Boc-4-aminocyclohexyl)ethanol | Methanesulfonyl chloride | Base, RT | trans-(N-Boc-4-aminocyclohexyl)ethyl mesylate | Not specified | Not specified |
| 3 | Mesylate intermediate + 1-(2,3-dichlorophenyl)piperazine | Acid binding agent, PPh3, DEAD | 0-5°C, N2, 3h | Boc-protected target compound | ~91% | >90% |
| 4 | Boc-protected compound | HCl/MeOH | 40-100°C | trans-N-{4-{2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl}-cyclohexylamine dihydrochloride | Not specified | >95% |
Q & A
Basic: What are the key synthetic steps for preparing this compound, and how can purity be ensured at each stage?
The compound is synthesized via a four-step scalable route starting from trans-2-{1-(4-N-[tert-butoxycarbonyl]amino)-cyclohexyl}-acetic acid ester :
Ester hydrolysis to yield trans-2-{1-[4-(N-tert-butoxycarbonyl)-amino]cyclohexyl}-ethanol .
Methanesulfonation using methanesulfonic acid chloride and an acid-binding agent to form trans-2-{1-[4-(N-tert-butoxycarbonyl)-amino]-cyclohexyl}-ethyl methanesulfonate .
Nucleophilic substitution with 2,3-dichlorophenyl-piperazine to produce the target compound.
Salt formation (e.g., dihydrochloride monohydrate) for improved stability .
Purity control : Intermediate purification via recrystallization and final product validation using HPLC (>95% purity) and NMR spectroscopy .
Advanced: How can reaction yields be optimized during methanesulfonation (Step 2)?
- Critical factors :
- Use of acid-binding agents (e.g., triethylamine) to neutralize HCl by-products and drive the reaction forward .
- Strict temperature control (20–25°C) to minimize side reactions.
- Solvent selection (e.g., dichloromethane) for efficient mixing and phase separation.
Yield improvement : Pilot studies suggest >85% yield is achievable with stoichiometric excess (1.2–1.5 equivalents) of methanesulfonic acid chloride .
Basic: What analytical methods are recommended to confirm structural integrity?
- 1H/13C NMR : Verify tert-butoxycarbonyl (Boc) group presence (δ ~1.4 ppm for tert-butyl protons) and piperazine ring integration .
- Mass spectrometry (MS) : Confirm molecular ion peak alignment with theoretical mass (C18H27Cl2N3, MW 356.33) .
- HPLC : Monitor purity (>95%) and detect impurities (e.g., unreacted piperazine derivatives) .
Advanced: What pharmacological relevance does this compound hold, and how can its receptor binding be studied?
- D3 receptor antagonism : Structural analogs with 2,3-dichlorophenyl-piperazine moieties exhibit high affinity for dopamine D3 receptors, suggesting potential neuropharmacological applications (e.g., addiction therapy) .
Methodology :- Radioligand binding assays : Use [3H]-labeled ligands in transfected cell lines (e.g., HEK-293) to measure Ki values .
- Functional assays : Assess cAMP modulation or β-arrestin recruitment to evaluate inverse agonism/antagonism .
Advanced: How can stereochemical integrity (trans configuration) be validated during synthesis?
- X-ray crystallography : Resolve cyclohexane ring conformation in intermediates (e.g., dihydrochloride salt) .
- NOESY NMR : Detect spatial proximity between axial/equatorial protons on the cyclohexane ring .
- Chiral HPLC : Compare retention times with cis-isomer standards .
Basic: What are common by-products during synthesis, and how are they mitigated?
- By-products :
Advanced: What stability considerations apply to long-term storage?
- Degradation pathways : Hydrolysis of the Boc group under acidic/humid conditions; piperazine ring oxidation.
Storage recommendations :
Basic: How can researchers assess biological activity in vitro?
- Cell-based assays :
- D3 receptor-transfected cells : Measure ligand-induced calcium flux or ERK phosphorylation .
- Selectivity screening : Test against related receptors (e.g., D2, 5-HT1A) to rule off-target effects .
Advanced: What strategies are effective for scaling up synthesis to industrial quantities?
- Process optimization :
- Quality control : Implement inline PAT (Process Analytical Technology) for real-time HPLC monitoring .
Advanced: How can metabolic stability be evaluated for preclinical development?
- In vitro assays :
- Liver microsomes : Incubate with human/rat microsomes to measure t1/2 and identify metabolites (e.g., CYP450-mediated oxidation) .
- Plasma stability : Assess compound integrity in species-specific plasma over 24 hours.
Analytical tools : LC-MS/MS to quantify parent compound and metabolites .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
